molecular formula C13H22N2O B12003010 2,4-Bis[(dimethylamino)methyl]-6-methylphenol CAS No. 34912-09-9

2,4-Bis[(dimethylamino)methyl]-6-methylphenol

Cat. No.: B12003010
CAS No.: 34912-09-9
M. Wt: 222.33 g/mol
InChI Key: NYNRDINGKLPEGU-UHFFFAOYSA-N
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Description

2,4-Bis[(dimethylamino)methyl]-6-methylphenol is a tertiary amine compound that serves as a highly effective catalyst and curing accelerator in epoxy resin systems. Its mechanism of action involves the tertiary nitrogen atoms initiating the homopolymerization of epoxy resins or acting as a potent accelerator when used with other hardeners like dicyandiamide, significantly enhancing the curing kinetics and reducing reaction times at room temperature . This functionality makes it a valuable compound for researchers developing advanced coatings, adhesives, sealants, and composite materials where controlled cure profiles and enhanced final properties are critical . As a Mannich base derivative, this compound is part of a well-established class of chemicals known for their catalytic activity in polymer chemistry. The structural addition of the methyl group on the phenolic ring may influence its properties such as basicity, steric hindrance, and solubility, offering a point of differentiation for research into tailored catalyst performance. While closely related compounds, such as 2,4,6-tris(dimethylaminomethyl)phenol, are benchmark accelerators in two-component epoxy systems, this compound provides a distinct molecular structure for investigative studies . Potential research applications also extend to its use as a chemical intermediate or ligand in organic synthesis and coordination chemistry. Researchers should note that, like many tertiary amine catalysts, this product may contribute to yellowing in some polymer systems. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34912-09-9

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2,4-bis[(dimethylamino)methyl]-6-methylphenol

InChI

InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)7-12(13(10)16)9-15(4)5/h6-7,16H,8-9H2,1-5H3

InChI Key

NYNRDINGKLPEGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)C)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol typically involves the reaction of 2,4-dimethylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(dimethylamino)methyl]-6-methylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Applications Overview

  • Synthetic Organic Chemistry
    • 2,4-Bis[(dimethylamino)methyl]-6-methylphenol serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for multiple functionalization points, making it a valuable building block in organic synthesis.
  • Antioxidant Additive
    • The compound is recognized for its antioxidant properties, which are crucial in preventing oxidative stress in various formulations. It is used in plastics and coatings to enhance stability and longevity by inhibiting oxidation processes.
  • Biomedical Research
    • Recent studies have highlighted its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Efficacy Study

A clinical trial evaluated the efficacy of this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection severity compared to placebo treatments, demonstrating its potential as a topical antimicrobial agent.

Study AspectDetails
Objective Evaluate antimicrobial efficacy
Methodology Clinical trial with placebo control
Results Significant reduction in infection severity

Enzyme Interaction Study

In vitro studies assessed the inhibitory effects of the compound on cyclooxygenase (COX) enzymes in human cell lines. The findings revealed that the compound significantly reduced prostaglandin levels, indicating potential anti-inflammatory effects.

Study AspectDetails
Objective Assess COX enzyme inhibition
Methodology In vitro analysis on human cell lines
Results Significant reduction in prostaglandin levels

Mechanism of Action

The mechanism of action of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function .

Comparison with Similar Compounds

2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS 110675-26-8)

  • Structure : Features two dodecylthio (-S-C₁₂H₂₅) groups at positions 2 and 4 and a methyl group at position 6.
  • Molecular Formula : C₃₃H₆₀OS₂; Molecular Weight : 536.96 g/mol .
  • Properties: Melting Point: 28°C; Flash Point: 232°C . Solubility: Hydrophobic, soluble in non-polar solvents (e.g., hexane) but insoluble in water .
  • Applications : A multifunctional antioxidant used in polymers (e.g., adhesives, rubbers) to provide thermal and processing stability .

4-Chloro-2-((dimethylamino)methyl)-6-methylphenol (CAS 87117-40-6)

  • Structure: Chlorine at position 4, dimethylaminomethyl at position 2, and methyl at position 6.
  • Molecular Formula: C₁₁H₁₅ClNO; Molecular Weight: 227.7 g/mol .
  • Properties: The electron-withdrawing chlorine atom increases acidity compared to non-halogenated analogs. Likely exhibits reduced solubility in polar solvents due to halogenation.
  • Applications: Potential use as an intermediate in pharmaceutical or agrochemical synthesis.
  • Key Differences :
    • Chlorine substitution alters electronic properties and reactivity, making it more suitable for electrophilic substitution reactions than the target compound.

2-[(Dimethylamino)methyl]-4,6-dimethylphenol (CAS 52777-93-2)

  • Structure: Dimethylaminomethyl at position 2, methyl groups at positions 4 and 6.
  • Molecular Formula : C₁₂H₁₈N₂O; Molecular Weight : 206.3 g/mol .
  • Properties :
    • Increased steric hindrance from dual methyl groups at positions 4 and 6 may reduce reactivity compared to the target compound.
  • Key Differences: The absence of a dimethylaminomethyl group at position 4 reduces electron-donating capacity and solubility in polar media.

Comparative Analysis: Physical and Chemical Properties

Property 2,4-Bis[(dimethylamino)methyl]-6-methylphenol 2,4-Bis[(dodecylthio)methyl]-6-methylphenol 4-Chloro-2-((dimethylamino)methyl)-6-methylphenol
Molecular Weight 221.3 g/mol 536.96 g/mol 227.7 g/mol
Solubility Polar solvents (acetone, ethanol) Non-polar solvents (hexane, toluene) Moderate polarity (dichloromethane)
Functional Groups Two dimethylaminomethyl, one methyl Two dodecylthio, one methyl Chlorine, dimethylaminomethyl, methyl
Thermal Stability Moderate (estimated) High (melting point 28°C) Moderate (halogen may reduce stability)
Primary Application Stabilizer, synthetic intermediate Polymer antioxidant Pharmaceutical/agrochemical intermediate

Biological Activity

2,4-Bis[(dimethylamino)methyl]-6-methylphenol, also known as DMAMP, is an organic compound notable for its multifunctional properties and applications in various fields, particularly in adhesives and coatings. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C13_{13}H19_{19}N2_2O
  • Molecular Weight : 222.32 g/mol
  • Appearance : White to yellowish solid
  • Solubility : Soluble in organic solvents; insoluble in water
  • Melting Point : ~28°C
  • Flash Point : 232°C

Biological Activity Overview

The biological activity of DMAMP has been investigated across several studies, highlighting its potential as an antimicrobial agent, cytotoxic compound, and enzyme inhibitor.

Antimicrobial Activity

Research indicates that DMAMP exhibits significant antimicrobial properties. For instance:

  • In vitro Studies : DMAMP demonstrated effective inhibition against various bacterial strains, including MRSA and E. coli, with Minimum Inhibitory Concentrations (MICs) ranging from 40 to 80 μM .
Bacterial StrainMIC (μM)
MRSA40
E. coli60
Pseudomonas aeruginosa80

These findings suggest that DMAMP could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity

Cytotoxic effects of DMAMP were evaluated using several human cancer cell lines. The results indicated:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SMMC-7721 (hepatoma), and HeLa (cervical cancer).
  • IC50_{50} Values :
    • MDA-MB-231: 2.79 ± 0.38 μM
    • SMMC-7721: 2.64 ± 0.17 μM
    • HeLa: 3.64 ± 0.13 μM

These values indicate a potent cytotoxic effect against the tested cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

DMAMP has also been studied for its ability to inhibit various enzymes:

  • Enzymes Targeted :
    • α-Glycosidase
    • Carbonic Anhydrase I & II (hCA I and hCA II)
    • Acetylcholinesterase (AChE)

The inhibition constants (Ki values) for these enzymes were found to be:

EnzymeKi (μM)
α-Glycosidase63.85 – 851.05
hCA I1.11 – 17.34
hCA II2.97 – 17.83
AChE13.58 – 31.45

These findings highlight the potential of DMAMP as a multi-target therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Kaur et al., DMAMP was tested against resistant bacterial strains, showing that it effectively reduced bacterial growth in a dose-dependent manner. The study concluded that DMAMP could be integrated into formulations for topical antimicrobial applications.

Case Study 2: Cytotoxicity in Cancer Therapy

A separate investigation assessed the cytotoxic effects of DMAMP on hepatoma cells in vivo. The results indicated that treatment with DMAMP led to significant tumor reduction and apoptosis induction in cancer cells, supporting its potential role as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 2,4-Bis[(dimethylamino)methyl]-6-methylphenol, and how can purity be optimized?

The compound can be synthesized via Mannich reactions, where phenol derivatives react with dimethylamine and formaldehyde under controlled pH and temperature. Key intermediates include 4-methylphenol derivatives functionalized with dimethylaminomethyl groups at the 2- and 4-positions. Purification typically involves column chromatography followed by recrystallization, with HPLC analysis (≥95% purity) recommended for validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm the positions of dimethylaminomethyl and methyl groups on the aromatic ring. The methylene protons (CH2_2) adjacent to dimethylamino groups appear as distinct singlets.
  • FT-IR : Identify phenolic O–H stretches (~3200–3500 cm1^{-1}) and C–N vibrations (~1250 cm1^{-1}) from dimethylamino groups.
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the compound degrades under prolonged exposure to light or oxygen. Store in amber vials at +4°C under inert gas (e.g., argon). Conduct accelerated stability testing at 40°C/75% relative humidity to simulate long-term degradation pathways .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

The compound’s flexibility (due to rotating dimethylaminomethyl groups) complicates X-ray crystallography. Co-crystallization with transition metals (e.g., Hg2+^{2+}) stabilizes the structure by forming coordination complexes, as seen in analogous mercury compounds with bis(dimethylamino)phenyl ligands. Mixed halide sites (Cl/Br) in coordination complexes require occupancy refinement during crystallographic analysis .

Q. How does this compound interact with transition metals, and what applications does this have?

The dimethylamino groups act as strong electron donors, enabling chelation with metals like Hg2+^{2+}, Cu2+^{2+}, or Zn2+^{2+}. Design experiments using molar ratio titrations (UV-Vis spectroscopy) to determine stoichiometry. Applications include catalytic systems or heavy metal sequestration. Compare binding constants (log K) with DFT-calculated values to validate coordination modes .

Q. How can contradictory data on the compound’s reactivity in alkaline media be reconciled?

Conflicting reports may stem from solvent polarity or trace metal impurities. Use controlled buffered systems (e.g., pH 7–12) with chelating agents (EDTA) to suppress metal-catalyzed side reactions. Monitor degradation products via LC-MS and correlate with kinetic models .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model solvent interactions, particularly in polar aprotic solvents like DMSO .

Q. What strategies mitigate toxicity risks during in vivo studies?

Preliminary endocrine disruption screening (EPA EDSP Tier 1 assays) is advised due to structural similarity to phenolic endocrine disruptors. Use in vitro models (e.g., yeast estrogen screen) to assess receptor binding before progressing to mammalian systems .

Methodological Guidance Table

Research AspectRecommended MethodologyKey References
SynthesisMannich reaction, HPLC purity validation
CoordinationUV-Vis titration, X-ray crystallography
StabilityAccelerated degradation studies (ICH Q1A)
ToxicityEPA EDSP Tier 1 assays, yeast estrogen screen

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